
5-Phenyl-2h-1,3,4-oxadiazine-2,6(3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-2h-1,3,4-oxadiazine-2,6(3h)-dione is a heterocyclic compound that contains an oxadiazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2h-1,3,4-oxadiazine-2,6(3h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carbonyl compounds in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group or other substituents on the oxadiazine ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Phenyl-2h-1,3,4-oxadiazine-2,6(3h)-dione can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures have been studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, these compounds may be explored for their potential as drug candidates due to their unique structural features.
Industry
In industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 5-Phenyl-2h-1,3,4-oxadiazine-2,6(3h)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1,3,4-oxadiazole: Another heterocyclic compound with a similar structure but different ring composition.
2-Phenyl-1,3,4-oxadiazine: A compound with a similar oxadiazine ring but different substitution pattern.
Uniqueness
5-Phenyl-2h-1,3,4-oxadiazine-2,6(3h)-dione is unique due to its specific ring structure and substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
5335-46-6 |
|---|---|
Molekularformel |
C9H6N2O3 |
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
5-phenyl-3H-1,3,4-oxadiazine-2,6-dione |
InChI |
InChI=1S/C9H6N2O3/c12-8-7(10-11-9(13)14-8)6-4-2-1-3-5-6/h1-5H,(H,11,13) |
InChI-Schlüssel |
ZBYLFXRPTLGLIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


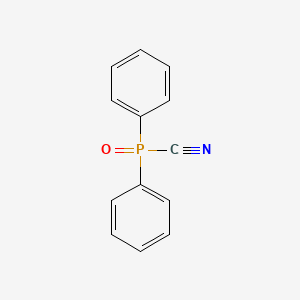
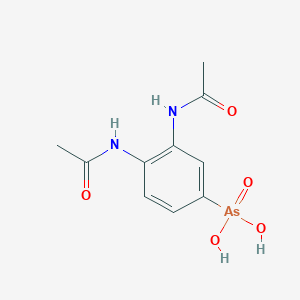
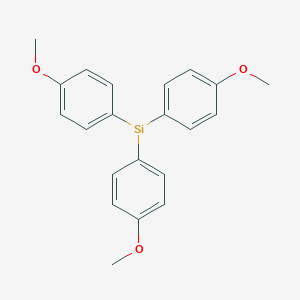
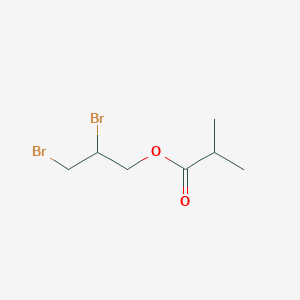

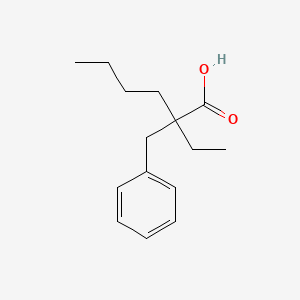
![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
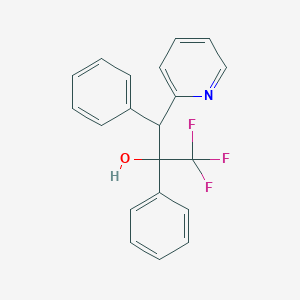
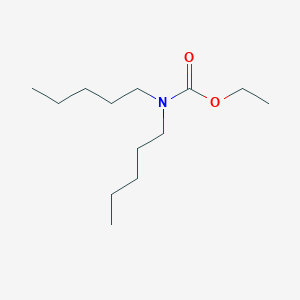
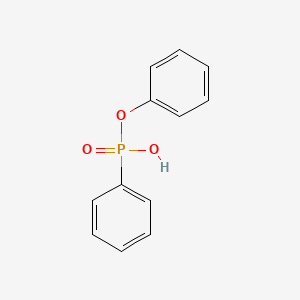
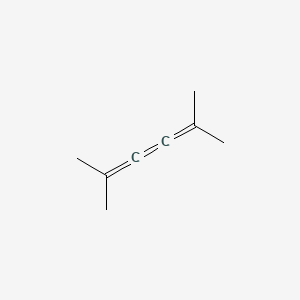

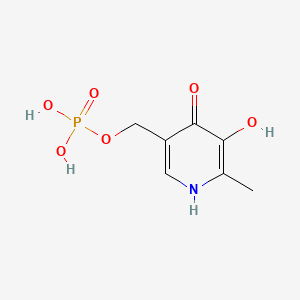
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)
